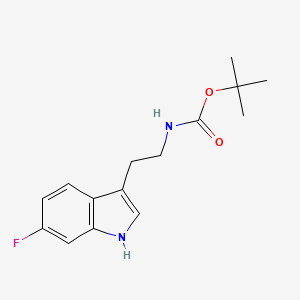

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate

Overview

Description

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate is a chemical compound that features an indole group, which is a bicyclic aromatic system, linked to an ethyl chain through the nitrogen atom at position 3 of the indole. The ethyl chain is further connected to a carbamate group with a tert-butyl substituent.

Mechanism of Action

Target of Action

Tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they could have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses . This compound may also impact the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . These interactions can result in the modulation of signaling pathways and changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have demonstrated that indole derivatives can have threshold effects, where a certain dosage is required to achieve the desired biological activity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives can affect metabolic flux and alter the levels of metabolites in cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

The synthesis of tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate typically involves the reaction of 2-(6-fluoro-1H-indol-3-yl)ethan-1-amine with di-tert-butyl dicarbonate in the presence of a suitable solvent such as 1,4-dioxane. The reaction mixture is stirred at room temperature for several hours, followed by purification using silica gel chromatography to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under specific conditions to yield the corresponding primary amine, potentially increasing the molecule’s polarity and bioactivity.

Common reagents and conditions used in these reactions include acids or bases for hydrolysis and specific deprotection agents for removing the tert-butyl group. The major products formed from these reactions are the corresponding amines and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate has diverse applications in scientific research:

Drug Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

Biological Studies: The compound is utilized in studies investigating the biological activity of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.

Chemical Research: It serves as a building block in the synthesis of more complex molecules, aiding in the exploration of new synthetic methodologies and reaction mechanisms.

Comparison with Similar Compounds

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate can be compared with other indole derivatives such as:

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate: Similar in structure but with a fluorine atom at a different position on the indole ring.

Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group but sharing the indole core.

1H-Indole-3-carbaldehyde: Another indole derivative used in various synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which imparts distinct chemical and biological properties.

Biological Activity

Tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate is a synthetic compound featuring an indole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 278.32 g/mol. Its structure includes a tert-butyl group, an ethyl chain, and a carbamate functional group linked to a fluorinated indole ring. The presence of the fluorine atom is significant as it can enhance the compound's biological properties compared to similar indole derivatives.

This compound exhibits various biological activities through multiple mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes and proteins, influencing their activity. Indole derivatives are known to exhibit inhibitory effects against various targets, including kinases and phosphatases.

- Cell Signaling Modulation : It affects cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism. This modulation is crucial for its anticancer and anti-inflammatory activities.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms involve the modulation of apoptotic pathways and cell cycle regulation .

- Antiviral Effects : Indole compounds have demonstrated antiviral properties by inhibiting viral replication through various pathways, including interference with viral entry or replication processes.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus showing potential in treating inflammatory diseases.

The compound's biochemical properties include:

| Property | Description |

|---|---|

| Solubility | Generally soluble in organic solvents; solubility in water may vary due to its structure. |

| Stability | Exhibits stability under physiological conditions but may undergo hydrolysis under extreme pH conditions. |

| Transport Mechanisms | Likely interacts with membrane transporters facilitating cellular uptake. |

Case Studies

Several studies have investigated the biological activity of related indole derivatives that provide insights into the potential effects of this compound:

- Anticancer Activity in Cell Lines : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated that indole derivatives can significantly reduce cell viability at concentrations ranging from 5 µM to 10 µM, indicating potent anticancer effects .

- Neuroprotective Effects : Research involving SH-SY5Y neuronal cells showed that certain indole derivatives can protect against neurotoxic insults, suggesting potential applications in neurodegenerative diseases .

- Antiviral Assays : Compounds structurally similar to this compound have been tested against viral infections, revealing promising inhibitory effects on viral replication in vitro.

Properties

IUPAC Name |

tert-butyl N-[2-(6-fluoro-1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEFQMQZBMYSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.